

An In-depth Technical Guide on Tert-butyl 4-formylpyridin-3-ylcarbamate

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Compound of Interest

Compound Name: *Tert-butyl 4-formylpyridin-3-ylcarbamate*

Cat. No.: *B050166*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **tert-butyl 4-formylpyridin-3-ylcarbamate**. This compound serves as a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.

Chemical Identity and Properties

Tert-butyl 4-formylpyridin-3-ylcarbamate, also known by its synonym N-Boc-3-amino-4-formylpyridine, is a pyridine derivative featuring a Boc-protected amine at the 3-position and a formyl group at the 4-position. This strategic placement of functional groups makes it a versatile building block for constructing more complex molecular architectures.

Table 1: General and Physicochemical Properties

Property	Value	Source
CAS Number	116026-95-0	
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃	
Molecular Weight	222.24 g/mol	
Appearance	Yellow to white solid	
Melting Point	52-53 °C	
Boiling Point	310.0 ± 27.0 °C (Predicted)	
Density	1.212 ± 0.06 g/cm ³ (Predicted)	
Storage Conditions	0-8°C	

Table 2: Spectroscopic and Analytical Data

Data Type	Result	Source
LCMS (LC-MS)	m/z = 223.1 ([M+H] ⁺) for C ₁₁ H ₁₅ N ₂ O ₃	

Note: Detailed NMR and FT-IR spectroscopic data are not readily available in public literature. Researchers should perform their own analyses for complete characterization.

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of **tert-butyl 4-formylpyridin-3-ylcarbamate** based on literature procedures.

2.1. Materials and Reagents

- tert-Butylpyridin-3-yl carbamate
- Anhydrous Tetrahydrofuran (THF)
- tert-Butyllithium (1.70 M in pentane)

- 1-Piperidinecarboxaldehyde (or N-Formylpiperidine)
- 1 M Hydrochloric Acid (HCl)
- Sodium Carbonate (Na_2CO_3), solid
- Ethyl Acetate (EtOAc)
- Hexane
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Saturated Saline Solution
- Distilled Water
- Silica Gel for column chromatography

2.2. Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Septa and needles for inert atmosphere techniques
- Low-temperature cooling bath (e.g., dry ice/acetone, $-78\text{ }^\circ\text{C}$)
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

2.3. Experimental Procedure

- Reaction Setup: Dissolve tert-butylpyridin-3-yl carbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

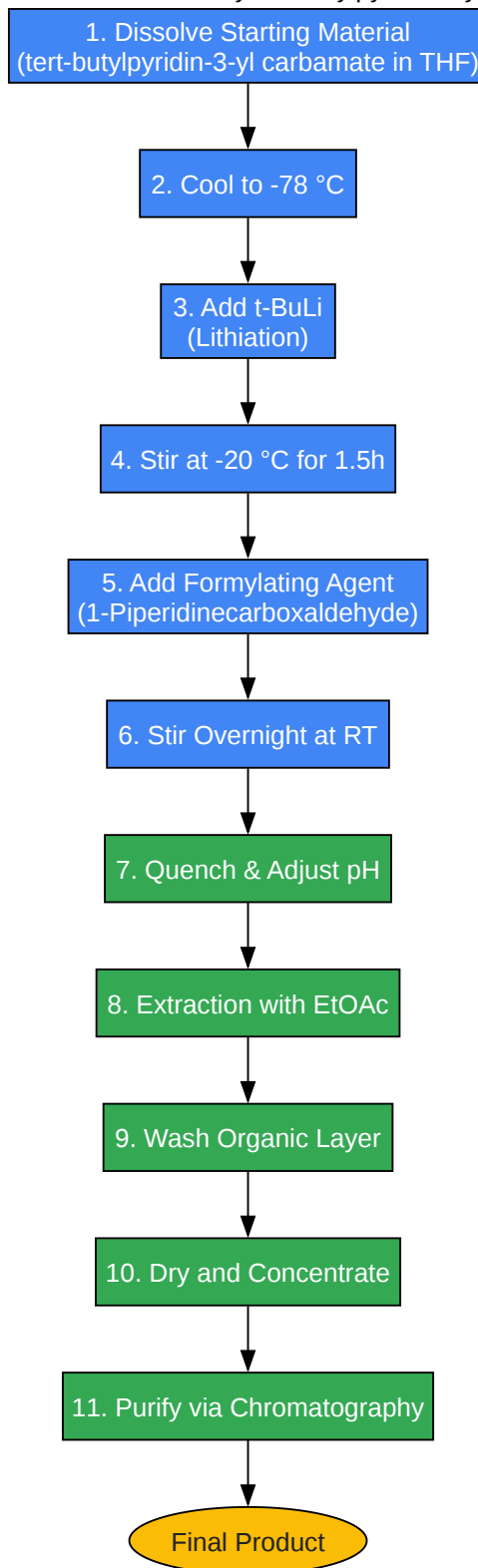
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add a 1.70 M solution of tert-butyllithium in pentane (129 mL) to the cooled solution while stirring. Maintain the temperature at -78 °C.
- **Warming and Stirring:** After the addition is complete, continue to stir the reaction mixture at -78 °C for 15 minutes. Then, allow the mixture to warm to -20 °C and stir for an additional 1.5 hours.
- **Formylation:** While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise to the reaction mixture.
- **Reaction Completion:** After the dropwise addition, allow the reaction mixture to warm to room temperature and stir overnight.
- **Quenching and pH Adjustment:** Cool the mixture to 0 °C in an ice bath. Slowly add 1 M HCl solution to adjust the pH to 2. Following this, carefully add solid Na₂CO₃ to neutralize the mixture to a pH of 7.
- **Extraction:** Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
- **Washing:** Wash the combined organic phase sequentially with water (three times) and then with a saturated saline solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting residue by silica gel column chromatography using an eluent of 50% ethyl acetate in hexane. This should afford tert-butyl (4-formylpyridin-3-yl)carbamate as a yellow solid (12.2 g, 60% yield).

Visualized Workflows and Relationships

3.1. Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of **tert-butyl 4-formylpyridin-3-ylcarbamate**.

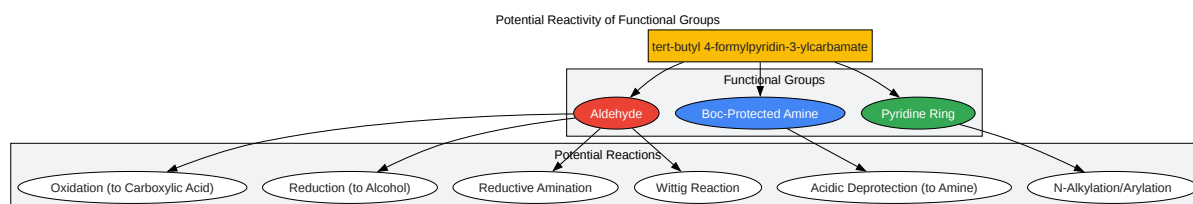
Synthesis Workflow of tert-butyl 4-formylpyridin-3-ylcarbamate

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Caption: A step-by-step diagram of the synthesis protocol.

3.2. Chemical Reactivity Profile

This diagram outlines the potential chemical transformations of **tert-butyl 4-formylpyridin-3-ylcarbamate** based on its functional groups.



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Caption: Reactivity map based on the molecule's functional groups.

Applications in Research and Development

Tert-butyl 4-formylpyridin-3-ylcarbamate is not typically an end-product but a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups.

- **Pharmaceutical Development:** The Boc-protected amine and the aldehyde offer two distinct points for modification. The aldehyde can be used to build heterocyclic systems or be converted into other functional groups, while the Boc-group can be removed under acidic conditions to reveal a primary amine for further elaboration. This makes it a key building block for synthesizing complex molecules, including those targeting neurological disorders.
- **Agrochemical Chemistry:** In a similar fashion to pharmaceutical development, this compound serves as an intermediate in the creation of novel pesticides and herbicides. The pyridine

core is a common scaffold in agrochemicals, and the functional handles of this molecule allow for the systematic modification to optimize biological activity and safety profiles.

Conclusion

Tert-butyl 4-formylpyridin-3-ylcarbamate is a high-value synthetic intermediate with significant potential in drug discovery and agrochemical research. The well-defined synthesis protocol allows for its reliable production, while its distinct functional groups provide chemists with a versatile platform for molecular design and construction. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective application.

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